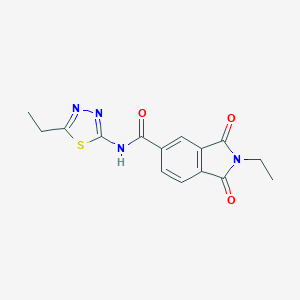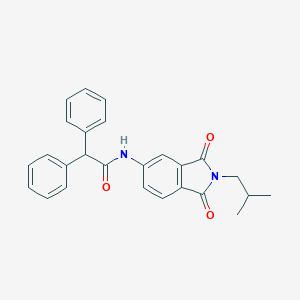![molecular formula C28H24N2O4S B303169 2-PHENYL-N-{3-[3-(2-PHENYLACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE](/img/structure/B303169.png)
2-PHENYL-N-{3-[3-(2-PHENYLACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) is a chemical compound characterized by its unique structure, which includes a sulfonyl group bridging two benzene rings, each substituted with a phenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) typically involves the reaction of sulfonyldibenzene with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylacetamide groups may also interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-ethylbutanamide): Similar structure but with ethylbutanamide groups instead of phenylacetamide.
N,N’-(sulfonylbis(3,1-phenylene))bis(2-ethylbutanamide): Another related compound with slight structural variations.
Uniqueness
N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) is unique due to its specific combination of sulfonyl and phenylacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C28H24N2O4S |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
2-phenyl-N-[3-[3-[(2-phenylacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C28H24N2O4S/c31-27(17-21-9-3-1-4-10-21)29-23-13-7-15-25(19-23)35(33,34)26-16-8-14-24(20-26)30-28(32)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,29,31)(H,30,32) |
InChIキー |
CZMBNSNIMSOIPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)

![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
